molecular formula C15H14O B157687 P-Methoxystilbene CAS No. 1694-19-5

P-Methoxystilbene

Cat. No.: B157687
CAS No.: 1694-19-5
M. Wt: 210.27 g/mol
InChI Key: XWYXLYCDZKRCAD-BQYQJAHWSA-N
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Description

P-Methoxystilbene is a stilbenoid.

Mechanism of Action

Target of Action

P-Methoxystilbene, a natural analogue of resveratrol, has been reported to be active against multiple targets associated with chronic disorders . The primary targets of this compound include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .

Mode of Action

This compound interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It also inhibits the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors . It also interferes with the complement system . The compound’s action results in the maintenance of homeostatic conditions .

Pharmacokinetics

The pharmacokinetics of this compound has been examined using various techniques . The compound is rapidly distributed and eliminated from the body . The absolute oral bioavailability of this compound is calculated to be 0.03% . Methylation of resveratrol, such as in this compound, results in enhanced bioavailability and bioactivity .

Result of Action

The molecular and cellular effects of this compound’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also significantly reduces LPS-induced nitric oxide release by inhibiting the inducible nitric oxide synthase mRNA expression .

Action Environment

The mode of application of stilbenes, such as this compound, is important to their absorption and curative effects . For example, in animal models of autoinflammatory diseases, topical and microemulsion gel methods have been seen to enhance the absorption and curative effects of stilbenes .

Biochemical Analysis

Biochemical Properties

P-Methoxystilbene interacts with various enzymes, proteins, and other biomolecules. It modulates key biochemical pathways such as NF-κB, MAPK, and JAK/STAT . These interactions reduce the transcription of inflammatory factors, helping to maintain homeostatic conditions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human myeloid leukemia cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates key biochemical pathways such as NF-κB, MAPK, and JAK/STAT, which are involved in inflammation and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a sevenfold increase in water solubility and maintains more than 73% of the stilbene after three months . This suggests that this compound has good stability and minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized by plants as a secondary metabolite to protect against insects and microbes

Transport and Distribution

This compound is transported and distributed within cells and tissues. It exhibits better bioavailability than resveratrol, making it more easily transported into cells and more resistant to degradation

Properties

IUPAC Name

1-methoxy-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXLYCDZKRCAD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142-15-0, 1694-19-5
Record name 1-Methoxy-4-(2-phenylethenyl)-benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Methoxystilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxystilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139
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Record name p-methoxystilbene
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Record name 4-Methoxystilbene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE
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Synthesis routes and methods

Procedure details

19.6 grams (0.1 mole) of 4-hydroxystilbene, 135 grams of K2CO3 and 135 grams of methyl iodide were stirred in 500 ml of dimethyl-formamide for 20 hours at room temperature. After dilution with water the mixture was shaken with methylene chloride.
Quantity
19.6 g
Type
reactant
Reaction Step One
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Quantity
135 g
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reactant
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135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does p-methoxystilbene react in the presence of alkaline hydrogen peroxide, and how does this relate to lignin degradation?

A1: [] this compound, a model compound for lignin, reacts with hydrogen peroxide under alkaline conditions through a nucleophilic displacement mechanism. The presence of the electron-donating methoxy group enhances the reactivity. This reaction proceeds faster at lower pH values (within the alkaline range) due to the higher concentration of undissociated hydrogen peroxide, which acts as the nucleophile. This interaction leads to the oxidative breakdown of this compound, providing insights into the degradation pathways of lignin, a complex polymer found in plant cell walls. You can find more details in this research article: [] The Reaction of Alkaline Hydrogen Peroxide with Lignin Model Dimers. Part 4: Substituted Stilbenes and Undissociated Hydrogen Peroxide.

Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

A2: [] Yes, this compound can serve as a building block for synthesizing benzylisoquinolines, aporphines, and isopavines. This is achieved through a photoamination reaction where this compound reacts with various amines in the presence of dicyanobenzene as a photosensitizer. Subsequent treatment with boron trifluoride or trifluoromethanesulfonic acid induces cyclization, forming the desired heterocyclic compounds. For more information on this synthesis, please refer to: [] Application of Photoamination to Synthesis of Benzylisoquinolines, Aporphins, and Isopavines.

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